molecular formula C20H15N5O3 B11276160 N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide

Cat. No.: B11276160
M. Wt: 373.4 g/mol
InChI Key: LKUUWIHWBLVAEQ-UHFFFAOYSA-N
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Description

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, which is further connected to a nitrobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the phenyl and nitrobenzamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their broad range of biological activities.

    Imidazo[1,2-a]pyrimidine derivatives: Similar in structure and often used in medicinal chemistry.

Uniqueness

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H15N5O3/c1-13-10-11-24-12-17(23-20(24)21-13)14-6-8-15(9-7-14)22-19(26)16-4-2-3-5-18(16)25(27)28/h2-12H,1H3,(H,22,26)

InChI Key

LKUUWIHWBLVAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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